![molecular formula C24H21N3O6S B2701288 (2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 902298-26-4](/img/structure/B2701288.png)

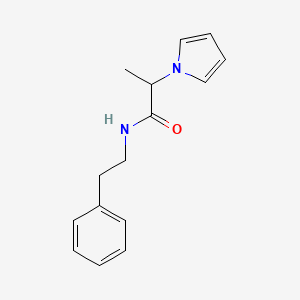

(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

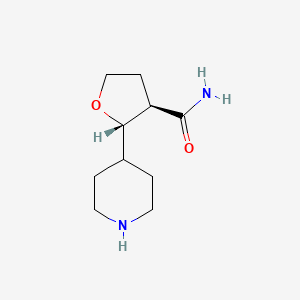

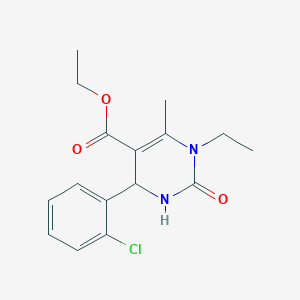

This compound is a derivative of chromene, a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring. It also contains phenylsulfonyl and dimethoxyphenyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized by combining phenylsulfonyl derivatives with other compounds . For example, blue thermally activated delayed fluorescence molecules based on bis(phenylsulfonyl)benzene were synthesized by combining 3,6-di-tert-butylcarbazole with 1,4-bis(phenylsulfonyl)benzene and 1,3-bis(phenylsulfonyl)benzene .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the chromene ring and the various substituents. The phenylsulfonyl and dimethoxyphenyl groups would likely contribute to the overall structure .Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

Aromatic polyamides synthesized from ether-sulfone-dicarboxylic acids demonstrate significant solubility in polar solvents and show high thermal stability, with distinct glass transition temperatures recorded between 212–272°C. These polyamides offer potential in the development of materials with high thermal resistance and durability, applicable in various industrial contexts (Hsiao & Huang, 1997).

Anticancer and Antioxidant Agents

The synthesis of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides utilizing ultrasound irradiation presents a green chemistry approach, yielding compounds with promising cytotoxic and antioxidant properties. This highlights potential therapeutic applications, particularly in targeting specific cancer cell lines and combating oxidative stress (Ali et al., 2021).

Chemosensor Development

The design of fluorescence chemosensors based on coumarin fluorophores demonstrates an innovative approach to detecting Cu2+ and H2PO4− ions with high sensitivity and selectivity. This research underlines the potential of such chemosensors in environmental monitoring and biomedical diagnostics, emphasizing the utility of (2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide derivatives in analytical chemistry (Meng et al., 2018).

Antimicrobial Applications

The synthesis of novel compounds incorporating the this compound moiety and their evaluation for antimicrobial activity showcase potential in developing new antimicrobial agents. Such research is pivotal in addressing the growing concern of antibiotic resistance, indicating a promising avenue for the discovery of new therapeutic agents (Darwish et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-31-18-13-17(14-19(15-18)32-2)25-23(28)21-12-16-8-6-7-11-22(16)33-24(21)26-27-34(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRAPFKVLZITR-LCUIJRPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)

![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)